

# A Comparative Guide to TAK-117 (Serabelisib) in Solid Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

[Get Quote](#)

This guide provides a comprehensive comparison of the clinical trial results of TAK-117 (serabelisib), a PI3K $\alpha$  inhibitor, with other approved and investigational therapies for solid tumors, particularly those with PIK3CA mutations. Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy and safety data, details experimental protocols, and visualizes the relevant signaling pathway.

## The PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.<sup>[1][2]</sup> Aberrant activation of this pathway, often through mutations in the PIK3CA gene which encodes the p110 $\alpha$  catalytic subunit of PI3K, is a common event in various solid tumors, making it a key target for cancer therapy.<sup>[3][1][2]</sup> TAK-117 is a selective inhibitor of the PI3K $\alpha$  isoform.



[Click to download full resolution via product page](#)

PI3K/AKT/mTOR Signaling Pathway and TAK-117 Inhibition.

## Comparative Efficacy of PI3K $\alpha$ Inhibitors

The following tables summarize the efficacy data from clinical trials of TAK-117 and its comparators, alpelisib and taselisib, in patients with advanced solid tumors.

Table 1: Efficacy of TAK-117 (Serabelisib) in Advanced Solid Tumors

| Trial Identifier                       | Treatment                                 | Tumor Types                                              | Key Efficacy Endpoint             | Result                                  |
|----------------------------------------|-------------------------------------------|----------------------------------------------------------|-----------------------------------|-----------------------------------------|
| Phase I<br>(NCT01049835)               | TAK-117<br>Monotherapy                    | Advanced Solid<br>Tumors                                 | Partial Response<br>(PR)          | 4/61 patients<br>(6.6%)                 |
| Stable Disease<br>(SD) $\geq$ 3 months | 17/61 patients<br>(27.9%)                 |                                                          |                                   |                                         |
| Phase Ib<br>(NCT03154294)              | TAK-117 +<br>Sapanisertib +<br>Paclitaxel | Advanced<br>Ovarian,<br>Endometrial, or<br>Breast Cancer | Overall<br>Response Rate<br>(ORR) | 46% (in 13<br>evaluable<br>patients)[4] |
| Clinical Benefit<br>Rate (CBR)         | 69%[4]                                    |                                                          |                                   |                                         |
| Progression-Free<br>Survival (PFS)     | ~10 months[4]                             |                                                          |                                   |                                         |

Table 2: Efficacy of Alpelisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

| Trial Identifier                | Treatment                  | Tumor Types                                                                    | Key Efficacy Endpoint | Result                                                                 |
|---------------------------------|----------------------------|--------------------------------------------------------------------------------|-----------------------|------------------------------------------------------------------------|
| SOLAR-1<br>(NCT02437318)        | Alpelisib +<br>Fulvestrant | HR+/HER2-<br>Advanced Breast<br>Cancer (PIK3CA-<br>mutated)                    | Median PFS            | 11.0 months (vs.<br>5.7 months with<br>placebo +<br>fulvestrant)[5][6] |
| Median Overall<br>Survival (OS) |                            | 39.3 months (vs.<br>31.4 months with<br>placebo +<br>fulvestrant)[5][6]<br>[7] |                       |                                                                        |
| ORR                             |                            | 26.6% (vs.<br>12.8% with<br>placebo +<br>fulvestrant)                          |                       |                                                                        |

Table 3: Efficacy of Taselisib in PIK3CA-Mutated Solid Tumors

| Trial Identifier      | Treatment                | Tumor Types                                                                  | Key Efficacy Endpoint | Result   |
|-----------------------|--------------------------|------------------------------------------------------------------------------|-----------------------|----------|
| NCI-MATCH<br>(EAY131) | Taselisib<br>Monotherapy | PIK3CA-mutated<br>Solid Tumors<br>(excluding breast<br>and squamous<br>lung) | ORR                   | 0%[8][9] |
| 6-month PFS           | 19.9%[8][9]              |                                                                              |                       |          |
| Median PFS            | 3.1 months[8][9]         |                                                                              |                       |          |
| Median OS             | 7.2 months[8][9]         |                                                                              |                       |          |

## Comparative Safety Profile

The safety profiles of TAK-117, alpelisib, and taselisib are summarized below, highlighting the most common grade  $\geq 3$  adverse events (AEs).

Table 4: Grade  $\geq 3$  Adverse Events of PI3K $\alpha$  Inhibitors

| Drug                      | Trial                  | Most Common Grade $\geq 3$ Adverse Events (%)                                        |
|---------------------------|------------------------|--------------------------------------------------------------------------------------|
| TAK-117 (Monotherapy)     | Phase I (NCT01049835)  | Alanine aminotransferase (ALT) elevation, Aspartate aminotransferase (AST) elevation |
| TAK-117 (Combination)     | Phase Ib (NCT03154294) | Leukopenia, Non-febrile neutropenia <sup>[4]</sup>                                   |
| Alpelisib (+ Fulvestrant) | SOLAR-1 (NCT02437318)  | Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)                                  |
| Taselisib (Monotherapy)   | NCI-MATCH (EAY131)     | Fatigue, Diarrhea, Nausea, Hyperglycemia (mostly grade 1-2) <sup>[8]</sup>           |

## Experimental Protocols

Detailed methodologies for the key clinical trials cited in this guide are provided below.

### TAK-117 (Serabelisib) Phase I Monotherapy Trial (NCT01049835)

- Study Design: A first-in-human, open-label, dose-escalation study.
- Patient Population: Patients with advanced solid malignancies.
- Treatment: Oral TAK-117 administered once daily or on intermittent schedules (e.g., three times a week) in 21-day cycles.
- Dose Escalation: A standard 3+3 dose-escalation design was used.

- Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of TAK-117.
- Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and preliminary anti-tumor activity of TAK-117.

## **TAK-117 (Serabelisib) Phase Ib Combination Trial (NCT03154294)**

- Study Design: An open-label, cohort study with a traditional 3+3 dose escalation design.[\[4\]](#)
- Patient Population: Patients with advanced ovarian, endometrial, or breast cancer who were heavily pretreated.[\[4\]](#)
- Treatment: TAK-117 in combination with the TORC1/2 inhibitor sapanisertib and paclitaxel.[\[4\]](#)
- Primary Objectives: To determine the safety, efficacy, and RP2D of the combination therapy.[\[4\]](#)

## **Alpelisib SOLAR-1 Trial (NCT02437318)**

- Study Design: A Phase III, randomized, double-blind, placebo-controlled study.[\[5\]](#)
- Patient Population: Men and postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer with a PIK3CA mutation, who had progressed on or after aromatase inhibitor-based therapy.[\[5\]](#)[\[7\]](#)
- Treatment: Patients were randomized to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[\[5\]](#)
- Primary Endpoint: Progression-free survival in the PIK3CA-mutated cohort.[\[6\]](#)
- Secondary Endpoints: Overall survival, overall response rate, and safety.[\[7\]](#)

## **Taselisib NCI-MATCH Trial (EAY131)**

- Study Design: A single-arm, Phase II subprotocol of the NCI-Molecular Analysis for Therapy Choice (MATCH) trial.[\[8\]](#)[\[9\]](#)

- Patient Population: Patients with advanced solid tumors (excluding breast and squamous lung cancer) harboring an activating PIK3CA mutation.[8][9]
- Treatment: Taselisib administered orally at 4 mg once daily.[8]
- Primary Endpoint: Objective response rate.[8]
- Secondary Endpoints: Progression-free survival, 6-month PFS, and overall survival.[8]

## Standard of Care and Alternative Therapies

A brief overview of the standard of care for relevant tumor types is provided for context.

- PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer: The current standard of care for patients who have progressed on endocrine therapy is the combination of alpelisib with fulvestrant, based on the results of the SOLAR-1 trial.[10] Other options may include chemotherapy or other targeted agents depending on prior treatments and patient characteristics.[10]
- Advanced/Recurrent Endometrial Cancer: For patients who have progressed after platinum-based chemotherapy, treatment options include immunotherapy (pembrolizumab or dostarlimab) for mismatch repair-deficient (dMMR) tumors.[11][12] For mismatch repair-proficient (pMMR) tumors, the combination of lenvatinib and pembrolizumab is an option.[11][13] Single-agent chemotherapy remains a choice for some patients.[11][14]
- Recurrent Ovarian Cancer: Treatment for recurrent ovarian cancer is often guided by the platinum-free interval.[15] For platinum-sensitive recurrence, re-treatment with a platinum-based chemotherapy doublet is common.[15] For platinum-resistant disease, single-agent chemotherapies are typically used.[15] PARP inhibitors are an important maintenance therapy option for eligible patients.[16]

## Conclusion

TAK-117 (serabelisib) has demonstrated preliminary anti-tumor activity as a single agent and promising efficacy in combination with other targeted agents and chemotherapy in heavily pretreated patients with advanced solid tumors. When compared to other PI3K $\alpha$  inhibitors, its efficacy and safety profile appear to be within a similar range, though direct cross-trial

comparisons are challenging. Alpelisib is currently the only approved PI3K $\alpha$  inhibitor for a specific solid tumor indication (PIK3CA-mutated, HR+/HER2- advanced breast cancer). The limited activity of taselisib as a monotherapy in a broad range of PIK3CA-mutated tumors highlights the complexity of targeting the PI3K pathway and the importance of patient selection and combination strategies. Further clinical development of TAK-117, particularly in combination regimens and in well-defined patient populations, is warranted to fully elucidate its therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. asco.org [asco.org]
- 5. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 6. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. onclive.com [onclive.com]

- 13. expertperspectives.com [expertperspectives.com]
- 14. Chemotherapy for Endometrial Cancer in Adjuvant and Advanced Disease Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment options in recurrent ovarian cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetovariancancer.org.uk [targetovariancancer.org.uk]
- To cite this document: BenchChem. [A Comparative Guide to TAK-117 (Serabelisib) in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238370#clinical-trial-results-of-tak-117-in-solid-tumors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)